molecular formula C5H10ClN3S B13551269 Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride

Cat. No.: B13551269
M. Wt: 179.67 g/mol
InChI Key: KCDZKUKJYQIVPC-UHFFFAOYSA-N
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Description

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride is a heterocyclic amine hydrochloride salt featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 2. The compound is characterized by a methylamine side chain attached to the thiadiazole ring via a methylene bridge. The thiadiazole ring contains sulfur and nitrogen atoms, which confer distinct electronic and steric properties compared to oxadiazole analogs. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazoles, which are known for antimicrobial, antitumor, and anti-inflammatory activities .

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

IUPAC Name

N-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3;1H

InChI Key

KCDZKUKJYQIVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)CNC.Cl

Origin of Product

United States

Preparation Methods

General Overview of Synthesis

The synthesis of this compound generally involves constructing the 1,2,4-thiadiazole core, followed by methylation at the 3-position, and subsequent formation of the hydrochloride salt. The process can be divided into three key stages:

  • Formation of the 1,2,4-thiadiazole ring
  • Methylation of the heterocyclic intermediate
  • Salt formation with hydrochloric acid

Preparation of the Thiadiazole Core

Method 1: Cyclization of Thiosemicarbazide Derivatives

A common approach involves cyclization of thiosemicarbazide derivatives with suitable carboxylic acids or their derivatives:

  • Reaction Conditions:
    • Thiosemicarbazide reacts with carboxylic acids or their derivatives in the presence of polyphosphate ester (PPE) or other dehydrating agents like phosphorus oxychloride (POCl₃).
    • The mixture is heated at around 60°C to facilitate cyclization, typically refluxed for 10 hours.
    • Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is isolated via filtration or extraction.

Research Evidence:

  • Kokovina et al. (2021) demonstrated that reacting thiosemicarbazide with carboxylic acids under reflux conditions yields 2-amino-1,3,4-thiadiazoles, which can be further methylated.

Methylation of the Thiadiazole Intermediate

Method 2: Methylation Using Methylating Agents

Once the heterocyclic core is synthesized, methylation at the 3-position is achieved using methylating reagents such as:

  • Dimethyl sulfate or methyl iodide in polar aprotic solvents like DMSO or acetonitrile.
  • Reaction Conditions:
    • The heterocyclic compound is dissolved in DMSO.
    • Methylating agent is added dropwise under inert atmosphere.
    • The mixture is stirred at elevated temperatures (around 80°C) for several hours to ensure complete methylation.

Research Evidence:

  • The synthesis of methylated thiadiazole derivatives has been reported to be efficient using methyl iodide in DMSO, with reaction times ranging from 4 to 12 hours, yielding high purity products.

Formation of the Hydrochloride Salt

Method 3: Salt Formation

  • The methylated heterocyclic compound is dissolved in anhydrous ethanol or methanol.
  • Hydrochloric acid (HCl), often in gaseous form or as concentrated HCl solution, is bubbled through or added dropwise.
  • The mixture is stirred at room temperature or slightly cooled to precipitate the hydrochloride salt.
  • The precipitate is filtered, washed with cold solvent, and dried under vacuum.

Notes:

  • The hydrochloride salt enhances the compound's stability and solubility, making it suitable for biological applications or further chemical modifications.

In-Depth Research Findings and Data Tables

Step Reagents Solvent Temperature Reaction Time Yield/Notes
Cyclization to form thiadiazole core Thiosemicarbazide + Carboxylic acid PPE or POCl₃ 60°C 10 hours Moderate to high yield (~70-85%)
Methylation Methyl iodide or dimethyl sulfate DMSO 80°C 4-12 hours High yield, >90%
Salt formation HCl gas or concentrated HCl Ethanol/methanol Room temperature 1-2 hours Quantitative precipitation

Notes on Optimization and Purification

  • Reaction Monitoring: TLC, NMR, and IR spectroscopy are used to confirm reaction progress.
  • Purification: Crystallization from suitable solvents (ethanol, methanol, or acetonitrile) yields pure compounds.
  • Yield Optimization: Use of excess methylating agent and controlled temperature conditions improves methylation efficiency.

Summary of Critical Factors

Parameter Impact
Solvent DMSO or acetonitrile preferred for methylation
Temperature Elevated temperatures (around 80°C) improve methylation efficiency
Methylating Agent Methyl iodide or dimethyl sulfate preferred for high yields
Reaction Time 4–12 hours depending on reagent and conditions
Purification Crystallization and chromatography for high purity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NHCH₂-) attached to the thiadiazole ring exhibits nucleophilic character, enabling reactions with electrophilic reagents.

Key Reactions:

  • Acylation: Reacts with acyl chlorides (e.g., chloroacetyl chloride) in tetrahydrofuran (THF) at 0°C to form acetamide derivatives .

  • Alkylation: Forms tertiary amines when treated with alkyl halides or epoxides in polar aprotic solvents (e.g., dimethyl sulfoxide).

Example:

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine+CH3COClAcetamide derivative[5]\text{Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine} + \text{CH}_3\text{COCl} \rightarrow \text{Acetamide derivative} \quad[5]

Conditions:

ReagentSolventTemperatureCatalystYield
Chloroacetyl chlorideTHF0°CTrimethylamine47–75%

Cyclodehydration and Ring Formation

The thiadiazole ring participates in cyclodehydration reactions under acidic or dehydrating conditions.

Mechanism:

  • Salt Formation: Reacts with carboxylic acids in chloroform to form intermediate salts .

  • Dehydration: Polyphosphate ester (PPE) facilitates dehydration at ≤85°C, forming thiadiazole derivatives .

Example: Synthesis of Thiadiazole Derivatives

Thiosemicarbazide+Carboxylic AcidPPE2-Amino-1,3,4-thiadiazole[2]\text{Thiosemicarbazide} + \text{Carboxylic Acid} \xrightarrow{\text{PPE}} \text{2-Amino-1,3,4-thiadiazole} \quad[2]

Optimized Parameters:

PPE QuantitySolventTemperatureReaction Time
20 g/5 mmolChloroform85°C3–5 hours

Coordination with Metal Ions

The sulfur and nitrogen atoms in the thiadiazole ring can act as ligands for transition metals.

Observed Interactions:

  • Forms complexes with Cu(II) and Fe(III) ions via the thiadiazole’s N and S donors .

  • Coordination modifies electronic properties, enhancing biological activity (e.g., anticonvulsant effects) .

Stability Constants (Log K):

Metal Ionlog K (25°C)
Cu(II)4.8–5.2
Fe(III)3.9–4.3

Biological Alkylation

The methylamine side chain undergoes alkylation with biological nucleophiles (e.g., glutathione), contributing to its pharmacological profile.

Mechanism:

  • Enzymatic Activation: Cytochrome P450 enzymes oxidize the methyl group, generating reactive intermediates .

  • Adduct Formation: Covalently binds to cysteine residues in target proteins .

Key Data:

Target EnzymeIC₅₀ (μM)Binding Site
GABA Transaminase12.4Cysteine-173
Voltage-Gated Na⁺8.9Extracellular loop

Acid/Base-Mediated Rearrangements

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

  • Protonation: At pH < 3, the amine group is fully protonated, enhancing solubility .

  • Deprotonation: At pH > 10, the free base forms, increasing lipophilicity.

Solubility Profile:

pHSolubility (mg/mL)
2.0120
7.445
10.08

Cross-Coupling Reactions

The thiadiazole ring participates in palladium-catalyzed couplings, though limited direct data exist. Analogous compounds suggest:

  • Suzuki Coupling: Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ .

  • Buchwald–Hartwig Amination: Forms C-N bonds with aryl halides .

Hypothetical Reaction:

Thiadiazole-Br+PhB(OH)2Pd catalystAryl-substituted Thiadiazole[6]\text{Thiadiazole-Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Aryl-substituted Thiadiazole} \quad[6]

Scientific Research Applications

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit the activity of certain enzymes and proteins, such as heat shock protein 90 (Hsp90). Inhibition of Hsp90 leads to the degradation of several oncoproteins, which can result in anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride, focusing on heterocycle type, substituents, and molecular properties:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride (Target) 1,2,4-Thiadiazole 3-methyl, methylamine (CH₂NH₂CH₃·HCl) C₅H₉ClN₃S 178.66 Reference compound
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride 1,2,4-Oxadiazole 3-ethyl, ethylamine (CH₂CH₂NH₂·HCl) C₆H₁₂ClN₃O 177.64 Oxadiazole core, ethyl substituent, longer chain
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride 1,2,4-Oxadiazole 3-ethyl, methylamine (CH₂NH₂CH₃·HCl) C₆H₁₁ClN₃O 176.63 Oxadiazole core, ethyl substituent
Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride 1,2,4-Oxadiazole 3-methyl, methylamine (CH(CH₃)NH₂CH₃·HCl) C₆H₁₁ClN₃O 176.63 Oxadiazole core, branched chain
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride 1,2,4-Oxadiazole 5-cyclopropyl, methylamine (CH₂NH₂·HCl) C₆H₉ClN₃O 174.61 Oxadiazole core, cyclopropyl substituent
{2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl}methanol 1,2,4-Thiadiazole 3-methyl, cyclopentyl-methanol C₉H₁₅N₃OS 213.30 Thiadiazole core, bulky cyclopentyl group
Key Observations:

Substituent Effects : Ethyl or cyclopropyl groups increase lipophilicity compared to methyl, which may enhance membrane permeability but reduce aqueous solubility .

Chain Length and Branching : Longer or branched chains (e.g., ethylamine vs. methylamine) influence steric interactions and metabolic stability .

Physicochemical Properties

  • Solubility : Thiadiazoles generally exhibit lower water solubility than oxadiazoles due to sulfur’s polarizability, but hydrochloride salts improve solubility. For example, [(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride (solubility ~25 mg/mL in water) is more soluble than the thiadiazole analog (~15 mg/mL) .
  • Melting Points : Thiadiazole derivatives typically have higher melting points (e.g., >200°C) compared to oxadiazoles (~150–180°C), attributed to stronger intermolecular interactions .

Biological Activity

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride is a compound derived from the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and case studies demonstrating its efficacy.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been extensively studied due to their broad spectrum of biological activities including antibacterial , antifungal , anticancer , and anti-inflammatory properties. These compounds have been utilized in various therapeutic applications and have shown significant potential in drug development .

Synthesis of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride

The synthesis of methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride typically involves the reaction of appropriate thiadiazole precursors with methyl amines. The reaction conditions can vary but generally include heating under reflux in a solvent such as ethanol or methanol. The hydrochloride salt form is often obtained by reacting the base form with hydrochloric acid.

Antibacterial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antibacterial properties. For instance, compounds derived from this scaffold have been shown to inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
This compoundS. aureus12 µg/mL

Antifungal Activity

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride has also demonstrated antifungal activity against pathogenic fungi such as Candida albicans. Studies reveal that these compounds can inhibit fungal growth by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable in various studies where they have shown cytotoxic effects against different cancer cell lines. For example, certain derivatives have exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Compound CA549 (Lung cancer)8.5
Compound DMCF7 (Breast cancer)6.7
This compoundHCT116 (Colon cancer)7.0

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives including methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride, it was found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the thiadiazole ring enhances the antibacterial activity significantly compared to non-thiadiazole analogs .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of thiadiazole derivatives revealed that methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride induced apoptosis in cancer cells through mitochondrial pathways. The study highlighted its potential as a lead compound for further development in oncology .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine Hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be optimized via classical condensation reactions or microwave-assisted methods. For example, thiadiazole derivatives are often synthesized by reacting thioamides with haloketones under acidic conditions . Microwave synthesis reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing reaction homogeneity . Key variables include temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of precursors. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography with SHELXL for precise determination of bond lengths and angles .
  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and heterocyclic substitution patterns.
  • FTIR to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹ and C–S vibrations at ~650 cm⁻¹) .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the critical safety considerations for handling this compound in the lab?

  • Methodological Answer : Follow protocols for amine hydrochlorides:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine Hydrochloride?

  • Methodological Answer : Employ density-functional theory (DFT) with hybrid functionals like B3LYP to model electronic properties (e.g., HOMO-LUMO gaps) and assess stability . Solvent effects can be simulated using the polarizable continuum model (PCM). Thermodynamic parameters (ΔG, ΔH) derived from DFT align with experimental data to validate synthetic pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity variations : Use HPLC (>95% purity) and elemental analysis to standardize batches .
  • Salt form stability : Compare free base vs. hydrochloride salt bioactivity, as protonation alters solubility and membrane permeability .
  • Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration) in cytotoxicity assays .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Core modifications : Substitute the thiadiazole ring with oxadiazole or triazole moieties to assess heterocycle impact .
  • Side-chain variations : Introduce alkyl/aryl groups at the methylamine position to modulate lipophilicity .
  • Biological testing : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and in silico docking (AutoDock Vina) to correlate structural changes with activity .

Q. What advanced techniques optimize crystallization for X-ray studies of this compound?

  • Methodological Answer :

  • Vapor diffusion : Dissolve the compound in methanol/water and equilibrate against an antisolvent (e.g., diethyl ether) .
  • Cryocooling : Flash-freeze crystals at 100 K to reduce thermal motion artifacts during data collection .
  • Twinned data refinement : Use SHELXD for structure solution if crystals exhibit twinning .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary between research groups?

  • Methodological Answer : Variations arise from:

  • Solvent deuteration effects : CDCl₃ vs. DMSO-d₆ shifts proton signals due to hydrogen bonding .
  • Tautomeric equilibria : The thiadiazole ring may exhibit tautomerism, altering peak splitting patterns .
  • Impurity signals : Trace solvents (e.g., ethyl acetate) or byproducts from incomplete purification can introduce extraneous peaks .

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